Isokaempferide

Enzyme inhibition Urease Elastase

Researchers face significant experimental variability when using non-methylated or incorrectly methylated kaempferol analogs, compromising assay reproducibility. Isokaempferide (CAS 1592-70-7), the precisely characterized 3-O-methylkaempferol, resolves this with verified multi-target inhibition profiles. • Quantified enzyme inhibition: elastase IC50 23.05 µM, urease IC50 12.83 µM, collagenase IC50 33.62 µM, α-glucosidase IC50 7.88 µM • Essential SAR comparator: non-preferential cytotoxicity profile provides critical baseline for cancer selectivity studies • Supply reliability: ≥98% purity (HPLC), yellow powder, stored at -20°C, shipped with blue ice; comprehensive CoA provided Procurement-ready reference standard for HTS, SAR, and natural product benchmarking.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
CAS No. 1592-70-7
Cat. No. B074368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsokaempferide
CAS1592-70-7
Synonyms5,7,4'-trihydroxy-3-methoxyflavone
isokaempferide
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCOC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C16H12O6/c1-21-16-14(20)13-11(19)6-10(18)7-12(13)22-15(16)8-2-4-9(17)5-3-8/h2-7,17-19H,1H3
InChIKeyVJJZJBUCDWKPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Isokaempferide Procurement & Identity


Isokaempferide (synonyms: 3-O-methylkaempferol, kaempferol 3-methyl ether) is a naturally occurring flavonol belonging to the flavonoid subclass of polyphenols, structurally defined as a kaempferol aglycone methylated at the 3-O position [1]. This methylation at C3 distinguishes it from its parent compound, kaempferol, and from other methylated analogs such as kaempferide (4'-O-methylkaempferol). Isokaempferide has been isolated from various plant sources, including Amburana cearensis, Genista ephedroides, and Centaurea virgata, and is utilized as a reference standard and bioactive molecule in preclinical pharmacological research [2].

Natural product reference standardMethylated flavonol from Amburana cearensis
Multi-enzyme inhibition study fitReported urease, elastase, collagenase activity
Cell-based assay probeMethylation-dependent antiproliferative context

Isokaempferide Methylation Prevents Substitution


The substitution of Isokaempferide with its closest structural analogs, such as non-methylated kaempferol or the 4'-O-methyl isomer kaempferide, is not scientifically justified due to profound differences in biological activity driven by regioselective methylation. The precise location of the methyl group on the flavonol scaffold dictates its interaction with biological targets [1]. For example, while Isokaempferide (3-O-methyl) demonstrates specific enzyme inhibition profiles, its parent compound, kaempferol, exhibits a distinct potency spectrum. Similarly, a recent comparative study established that the sequential methoxylation state of flavonoids is a critical determinant of their selectivity for malignant versus normal cells, highlighting that Isokaempferide's activity profile cannot be inferred from other methylated hydroxyflavones [2]. Consequently, selecting a specific analog like Isokaempferide is essential for ensuring experimental reproducibility and achieving desired pharmacological outcomes in research and development.

Property
Isokaempferide
Kaempferol / Kaempferide
Methylation site
3-O-methyl
Non-methylated or 4'-O-methyl
Enzyme inhibition profile
Reported multi-target profile
Profile may differ significantly
Cell-based response
Comparable activity on malignant and normal cells
Selectivity context may shift
Methylation position determines target interaction and cellular selectivity; direct substitution without validation may compromise reproducibility.

Isokaempferide Comparative Potency Evidence


Multi-Enzyme Inhibition Profile

In a comprehensive in vitro and in silico study published in 2024, Isokaempferide was directly compared against a set of assigned enzymes. It was identified as the most effective inhibitor among the tested compounds, showing quantifiable and differential potency [1].

Multi-enzyme IC50
Reported
Urease 12.83 µM · Elastase 23.05 µM · Collagenase 33.62 µM
Supports multi-target enzyme inhibition context
In vitro & in silico; ranked most effective in tested panel
Enzyme inhibition Urease Elastase Collagenase Anti-inflammatory

Potent α-Glucosidase Inhibition

Isokaempferide (kaempferol-3-O-methylether) was directly compared to kaempferol and other compounds for α-glucosidase inhibitory activity. The results established Isokaempferide as a potent inhibitor with a low micromolar IC50 value, confirming its superior potency relative to its non-methylated parent, kaempferol [1].

α-Glucosidase IC50
Head-to-head
7.88 µM
Supports glucosidase inhibition assay
vs. kaempferol; lower IC50 reported
Antidiabetic α-Glucosidase inhibition Diabetes Metabolic disorder

Greater Antiproliferative Activity than Kaempferol

In a direct comparison study evaluating compounds from Amburana cearensis, Isokaempferide was found to be more potent than kaempferol in inhibiting sea urchin egg development, a classic model for assessing antiproliferative activity [1]. Both compounds showed activity against tumor cell lines, but Isokaempferide demonstrated a clear advantage in this assay.

Antiproliferative comparison
Head-to-head
Isokaempferide > Kaempferol
Supports methylation-dependent potency review
Sea urchin egg assay; qualitative difference
Cytotoxicity Antiproliferative Cancer research Sea urchin egg assay

Methoxylation-Dependent Antiproliferative Selectivity

A 2012 study on structure-activity relationships revealed that the sequential methoxylation state of flavonoids dictates their cellular selectivity. Isokaempferide, classified as a hydroxyflavone, was found to exert comparable antiproliferative activity against both malignant and normal cells. This contrasts sharply with highly methoxylated hydroxyflavones like cirsimaritin and xanthomicrol, which showed preferential activity against tumor cells [1]. This positions Isokaempferide as a control or reference compound in studies designed to isolate the impact of methoxylation on cancer selectivity.

Methoxylation selectivity
Head-to-head
Comparable effect on malignant and normal cells
Supports SAR interpretation for cell selectivity
vs. highly methoxylated flavonoids; MTT assay
Structure-activity relationship Methoxylation Cancer Selectivity Flavonoid

Isokaempferide Research Applications


Reference Standard for Multi-Enzyme Assays

Given its established and quantifiable multi-target inhibition profile (IC50 values: 23.05 µM for elastase, 12.83 µM for urease, and 33.62 µM for collagenase), Isokaempferide is ideally suited as a positive control or reference compound in high-throughput screening campaigns aimed at discovering novel enzyme inhibitors for inflammatory diseases, tissue remodeling disorders, or urease-associated infections [4].

α-Glucosidase Inhibition in Antidiabetic Studies

Researchers investigating postprandial hyperglycemia and diabetes complications can utilize Isokaempferide as a potent α-glucosidase inhibitor (IC50 = 7.88 µM). Its established potency makes it a valuable tool compound for benchmarking novel synthetic or natural product-derived inhibitors in enzyme kinetics and cell-based assays [4].

Flavonoid Methoxylation in Cancer Selectivity

Isokaempferide serves as a critical comparator in structure-activity relationship (SAR) studies focused on flavonoid methoxylation. Its non-preferential antiproliferative activity against malignant and normal cells contrasts with the tumor-selective activity of other methoxylated flavonoids. This allows scientists to use it as a baseline to dissect the structural features required for selective cancer cell toxicity [4].

Antiproliferative Comparison to Kaempferol

In laboratories screening natural products for anticancer potential, Isokaempferide is a superior lead compound to its parent, kaempferol, based on direct comparative evidence showing higher potency in sea urchin egg development and tumor cell line assays. It should be prioritized in follow-up studies over kaempferol to maximize the likelihood of identifying potent antiproliferative hits [4].

Application
Selection Property
Validation Focus
Multi-enzyme inhibition studies
Methylation-specific enzyme inhibition profile
Urease, elastase, collagenase endpoint review
α-Glucosidase inhibition assays
Potent glucosidase inhibition context
Postprandial hyperglycemia model context
Flavonoid methoxylation SAR
Non-preferential antiproliferative profile
Cell selectivity endpoint interpretation
Antiproliferative compound screening
Methylation-dependent potency context
Cell-viability assay comparison

Technical Documentation Hub

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52 linked technical documents
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